Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate
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Overview
Description
Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with a trimethylsilyl group and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with trimethylsilyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the reactive intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine oxides, while reduction can produce pyrrolidine alcohols or amines .
Scientific Research Applications
Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. This can facilitate the synthesis of complex molecules and the study of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilylmethyl)allyl acetate: Similar in structure but with an allyl group instead of a pyrrolidine ring.
Pyrrolidine, 2-[diphenyl[(trimethylsilyl)oxy]methyl]-, (2R)-: Another pyrrolidine derivative with a trimethylsilyl group.
Uniqueness
Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring and a trimethylsilyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
667466-46-8 |
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Molecular Formula |
C9H19NO3Si |
Molecular Weight |
217.34 g/mol |
IUPAC Name |
methyl 2-trimethylsilyloxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H19NO3Si/c1-12-9(11)10-7-5-6-8(10)13-14(2,3)4/h8H,5-7H2,1-4H3 |
InChI Key |
ZJEFCFIBZCTLPM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCCC1O[Si](C)(C)C |
Origin of Product |
United States |
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